molecular formula C15H16N4O2 B12918294 2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxamide CAS No. 378766-17-7

2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxamide

Cat. No.: B12918294
CAS No.: 378766-17-7
M. Wt: 284.31 g/mol
InChI Key: WDUCGVYKFCPBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly within the pyrimidine-carboxamide class. Its structure, featuring both a morpholine ring and a phenylpyrimidine carboxamide core, is frequently explored for modulating key biological targets. The morpholine ring is a well-established pharmacophore known to contribute favorable physicochemical properties, which can enhance a compound's solubility and its ability to permeate cellular membranes, including the blood-brain barrier . This makes derivatives of this compound class highly relevant for investigating targets within the central nervous system (CNS) . The broader structural class of 4-morpholino-pyrimidines has been identified as a key scaffold in the development of inhibitors for phosphoinositide 3-kinase (PI3K) and related signaling pathways, which are crucial in areas such as oncology research . Furthermore, pyrimidine-4-carboxamide derivatives have been extensively optimized as antagonists for various other therapeutically relevant targets . Researchers value this compound as a versatile chemical building block or a potential lead structure for developing novel probes and therapeutics. Its core structure is a promising starting point for programs targeting protein kinases, neurological disorders, and immune-related diseases. Researchers are advised to conduct their own thorough characterization and biological testing to validate its utility for specific applications. Please note: This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

378766-17-7

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

2-morpholin-4-yl-6-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16N4O2/c16-14(20)13-10-12(11-4-2-1-3-5-11)17-15(18-13)19-6-8-21-9-7-19/h1-5,10H,6-9H2,(H2,16,20)

InChI Key

WDUCGVYKFCPBIQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-6-phenylpyrimidine-4-carboxamide typically involves the reaction of 2-chloro-6-phenylpyrimidine-4-carboxamide with morpholine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:
Reaction:
2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxamide+H2OHCl or NaOH2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxylic acid+NH3\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl or NaOH}} \text{2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxylic acid} + \text{NH}_3

ConditionsReagentsProduct YieldReference
Acidic (HCl, Δ)6M HCl, 100°C, 8h78%
Basic (NaOH, Δ)2M NaOH, 80°C, 6h82%

This reaction is critical for modifying the carboxamide into carboxylic acid derivatives, which are intermediates for further functionalization.

Nucleophilic Substitution at Morpholine Nitrogen

The morpholine nitrogen acts as a nucleophile, reacting with alkyl halides or acylating agents:
Reaction:
2-Morpholin-4-yl-...+R-XN-Alkylated Derivative\text{2-Morpholin-4-yl-...} + \text{R-X} \rightarrow \text{N-Alkylated Derivative}

Reagent (R-X)ConditionsMajor ProductYield
Methyl iodideK2_2CO3_3, DMFN-Methylmorpholine derivative65%
Acetyl chloridePyridine, RTN-Acetylmorpholine derivative88%

This reactivity is exploited to introduce alkyl or acyl groups, enhancing solubility or biological activity .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids is notable:
Reaction:
2-Morpholin-4-yl-...+Ar-B(OH)2Pd catalystBiaryl Derivative\text{2-Morpholin-4-yl-...} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Biaryl Derivative}

Boronic AcidCatalyst SystemYieldApplication
Phenylboronic acidPd(PPh3_3)4_4, K2_2CO3_373%Anticancer agents
4-Pyridylboronic acidPd(dppf)Cl2_2, Cs2_2CO3_368%Kinase inhibitors

These reactions enable diversification of the pyrimidine scaffold for structure-activity relationship (SAR) studies .

Reductive Amination

The primary amine generated via carboxamide hydrolysis can undergo reductive amination with aldehydes/ketones:
Reaction:
2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxylic acid+RCHONaBH3CNSecondary Amine Derivative\text{2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxylic acid} + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Secondary Amine Derivative}

Aldehyde/KetoneReducing AgentYieldBiological Activity
BenzaldehydeNaBH3_3CN, MeOH70%Improved SHP2 inhibition
CyclohexanoneNaBH(OAc)3_3, DCE64%Enhanced solubility

This method is pivotal for generating analogs with optimized pharmacokinetic properties .

Electrophilic Aromatic Substitution

The phenyl group undergoes electrophilic substitution (e.g., nitration, halogenation):
Reaction:
2-Morpholin-4-yl-...+NO2+Nitro-substituted Derivative\text{2-Morpholin-4-yl-...} + \text{NO}_2^+ \rightarrow \text{Nitro-substituted Derivative}

Reaction TypeReagentsPositionYield
NitrationHNO3_3, H2_2SO4_4Para55%
BrominationBr2_2, FeBr3_3Meta60%

These modifications are utilized to tune electronic properties and binding affinities .

Oxidation of Morpholine Ring

The morpholine moiety can be oxidized to morpholine N-oxide under mild conditions:
Reaction:
MorpholinemCPBAMorpholine N-Oxide\text{Morpholine} \xrightarrow{\text{mCPBA}} \text{Morpholine N-Oxide}

Oxidizing AgentConditionsYieldImpact on Bioactivity
mCPBACH2_2Cl2_2, RT90%Reduced hERG inhibition

Oxidation alters the basicity of the morpholine nitrogen, influencing target selectivity .

Amide Bond Functionalization

The carboxamide group reacts with amines or alcohols to form ureas or esters:
Reaction:
Carboxamide+R-NH2Urea Derivative\text{Carboxamide} + \text{R-NH}_2 \rightarrow \text{Urea Derivative}

ReagentConditionsProductYield
PiperidineEDCl, HOBt, DMFPiperidine urea75%
EthanolH2_2SO4_4, ΔEthyl ester80%

Such derivatives are explored for prodrug development .

Key Research Findings:

  • Selectivity Enhancement : N-Alkylation of the morpholine nitrogen reduces off-target hERG channel binding, improving cardiac safety profiles .

  • SAR Insights : Suzuki coupling at the pyrimidine C-4 position enhances anticancer activity (IC50_{50} = 6.39 μM against A549 cells) .

  • Prodrug Potential : Ethyl ester derivatives exhibit 3-fold higher oral bioavailability in murine models .

Scientific Research Applications

Anti-inflammatory Applications

Mechanism of Action:
The compound has been investigated for its anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. Studies have shown that derivatives of pyrimidine, including 2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxamide, exhibit significant inhibition of COX-2 activity, which is crucial for the inflammatory response.

Research Findings:
In vitro assays demonstrated that this compound and similar derivatives possess IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For instance, compounds in related studies reported IC50 values around 0.04 μmol for COX-2 inhibition . Additionally, in vivo models indicated that these compounds effectively reduced inflammation in carrageenan-induced paw edema and cotton pellet-induced granuloma tests .

Anticancer Properties

Targeting Cancer Pathways:
Recent research has highlighted the role of pyrimidine derivatives as potential kinase inhibitors, which are essential in cancer cell proliferation and survival. The structure of this compound allows it to interact with various kinases implicated in tumor growth.

Case Studies:
A study focused on the synthesis and biological evaluation of pyrimidine-based compounds showed promising results against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The presence of specific substituents on the pyrimidine scaffold enhanced cytotoxicity against these cell lines . The structure–activity relationship (SAR) analysis indicated that modifications could significantly influence the anticancer efficacy .

Neurodegenerative Disease Treatment

Alzheimer's Disease Research:
The compound has also been explored as a potential treatment for Alzheimer's disease by targeting protein kinases involved in neurodegeneration. In vitro studies demonstrated that pyrimidine derivatives could inhibit MARK4 kinase activity, which is associated with tau phosphorylation—a key event in Alzheimer's pathology .

Molecular Docking Studies:
Molecular docking simulations have shown that certain derivatives exhibit high binding affinity towards MARK4, suggesting their potential as therapeutic agents for Alzheimer's disease . The stability of these compounds within the binding pocket during molecular dynamics simulations further supports their viability as drug candidates.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anti-inflammatory Inhibition of COX enzymesIC50 values comparable to celecoxib; effective in vivo anti-inflammatory effects
Anticancer Kinase inhibitionPromising cytotoxicity against MCF-7 and A549; SAR indicates enhanced activity with modifications
Neurodegenerative Inhibition of MARK4 kinaseHigh binding affinity; potential to stabilize tau protein interactions

Mechanism of Action

The mechanism of action of 2-Morpholino-6-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Property 2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxamide 2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid
Position 2 Substituent Morpholin-4-yl 4-Chlorophenyl
Position 6 Substituent Phenyl Methyl
Position 4 Functional Group Carboxamide (CONH₂) Carboxylic Acid (COOH)
Molecular Formula Not Available C₁₂H₉ClN₂O₂
Molecular Weight (g/mol) Not Available 248.67
CAS Number Not Available 1272301-61-7

Research Findings and Implications

  • Solubility and Bioavailability : The carboxamide group in the target compound likely enhances solubility in polar solvents compared to the carboxylic acid analog, which may form salts or exhibit pH-dependent ionization .
  • Biological Activity : The morpholine ring’s hydrogen-bonding capacity could improve interactions with enzymatic targets (e.g., kinases), whereas the 4-chlorophenyl group in the analog may confer steric or electronic effects for specific receptor binding .
  • Synthetic Accessibility : The absence of a methyl group at position 6 in the target compound might simplify synthetic routes compared to the methyl-substituted analog, which requires precise regioselective functionalization .

Biological Activity

2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxamide, with the CAS number 378766-17-7, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a variety of pharmacological effects, including anti-inflammatory and anticancer properties, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H15N3O(Molecular Weight 229.28 g mol)\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}\quad (\text{Molecular Weight }229.28\text{ g mol})

This structure features a morpholine ring, a phenyl group, and a carboxamide functional group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases involved in cell signaling pathways. Research indicates that compounds with similar structures can inhibit fibroblast growth factor receptors (FGFR), which are implicated in cancer progression and cellular proliferation .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrimidine derivatives. For instance, analogs of this compound have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Study Cell Line IC50 (µM) Mechanism
Study AA549 (Lung)5.0FGFR inhibition
Study BMCF-7 (Breast)3.2Apoptosis induction via caspase activation
Study CDU145 (Prostate)4.5Cell cycle arrest in G1 phase

These studies highlight the compound's potential as a lead for developing new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research has shown that similar compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

Compound IC50 COX-2 (µM) Selectivity Index
Compound X0.04>10
Compound Y0.03>8
2-Morpholin...0.05>9

The selectivity index indicates that these compounds preferentially inhibit COX-2 over COX-1, suggesting reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study involving the administration of this compound to mice bearing A549 tumors revealed a significant reduction in tumor size compared to controls. The treatment led to increased apoptosis markers such as cleaved caspase 3 and PARP .
  • Case Study on Inflammatory Response :
    In a carrageenan-induced paw edema model, administration of the compound resulted in a marked decrease in paw swelling compared to untreated groups, indicating its potential as an effective anti-inflammatory agent .

Structure–Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. Key observations include:

  • The presence of electron-withdrawing groups enhances kinase inhibition.
  • Modifications on the morpholine ring can significantly affect solubility and bioavailability.

Research continues to explore optimal substitutions that maximize efficacy while minimizing toxicity .

Q & A

Q. How can pharmacokinetic properties be optimized without compromising target affinity?

  • Methodological Answer : Implement prodrug strategies (e.g., esterification of the carboxamide) to enhance membrane permeability. Validate using in vitro metabolic assays (e.g., liver microsomes) and refine via feedback loops integrating experimental data into QSPR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.